molecular formula C15H12N2O3S2 B2912196 ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate CAS No. 888413-01-2

ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate

Cat. No.: B2912196
CAS No.: 888413-01-2
M. Wt: 332.39
InChI Key: YRFKLJAIZBCLEA-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an ethyl ester group at position 3 and a 1,3-benzothiazole-2-amido moiety at position 2. The benzothiazole group, a bicyclic aromatic system with sulfur and nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-2-20-15(19)9-7-8-21-13(9)17-12(18)14-16-10-5-3-4-6-11(10)22-14/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKLJAIZBCLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst to form the benzothiazole ring. This intermediate is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzothiazole rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications of Ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate

This compound is a complex heterocyclic organic compound with diverse applications in scientific research. Its unique structure, combining benzothiazole and thiophene rings, gives it versatile electronic and steric properties.

Chemistry

This compound serves as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry. The synthesis of this compound typically involves multi-step organic reactions, such as the condensation of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst to form the benzothiazole ring, which is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product.

Biology

Due to its unique structure, this compound is investigated for its potential as an antimicrobial and anticancer agent. The compound exhibits cytotoxic activities against Epidermal Growth Factor Receptor (EGFR) high-expressed cancer cell lines (A549, HeLa, and SW480), and weak cytotoxic effects against EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702).

Medicine

Researchers are exploring the potential therapeutic effects of this compound, including anti-inflammatory and analgesic properties.

Industry

This compound is utilized in the development of organic semiconductors and materials for electronic devices.

Chemical Reactions

This compound can undergo oxidation, reduction, and electrophilic and nucleophilic substitution reactions.

Types of Reactions:

  • Oxidation: Can be oxidized using strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
  • Reduction: Carbonyl groups can be converted to alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions at the thiophene and benzothiazole rings.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Structural Differences :

  • Ethyl 2-amino-thiophene carboxylate derivatives (e.g., BB738 in ) lack the benzothiazole-2-amido group, instead having a simple amino substituent. This reduces aromatic conjugation and lipophilicity compared to the target compound .
  • Methyl ester analogs (e.g., compound 2 in ) use a methyl ester instead of ethyl, slightly reducing molecular weight and possibly affecting metabolic stability .

Molecular Weight (MW) Comparison :

Compound MW Key Substituent Source
Target Compound ~318.36* Benzothiazole-2-amido Estimated
BB738 (Ethyl 2-aminobenzo[b]thiophene-3-carboxylate) 221.28 Amino group
Compound 6o () 390.14 4-Hydroxyphenyl, tetrahydrobenzo[b]thiophene
Compound 2 () ~349.38* Cyclohexenyl, phenyl

*Estimated based on structural analogs.

Biological Activity

Ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that includes a benzothiazole moiety and a thiophene ring. The molecular formula is C12H12N2O2SC_{12}H_{12}N_2O_2S, with a molecular weight of approximately 252.35 g/mol. The compound features functional groups such as amides and carboxylates, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Ring : This step often involves the condensation of thiourea with appropriate carbonyl compounds.
  • Introduction of the Amido Group : An amide bond is formed through the reaction of the benzothiazole derivative with an appropriate amine.
  • Synthesis of the Thiophene Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Establishment of the Ethyl Ester Group : The final step usually involves esterification reactions.

Biological Activity

This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiophene structures possess significant antimicrobial properties. For instance:

  • Study Findings : In vitro assays demonstrated that derivatives similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0080.008 to 0.046μg/mL0.046\,\mu g/mL .
CompoundMIC (μg/mL)Target Organism
This compound0.012Staphylococcus aureus
Similar Derivative0.008Streptococcus pyogenes

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Case Study : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. It was found to induce apoptosis in Jurkat cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Comparison
Jurkat<5Lower than Doxorubicin
A-431<10Comparable to reference drugs

The proposed mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity linked to inflammation and cancer progression.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.

Q & A

Q. What are the standard synthetic routes for ethyl 2-(1,3-benzothiazole-2-amido)thiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves amide coupling between thiophene-3-carboxylate precursors and benzothiazole derivatives. For example:

  • Reagent choice : Anhydrides (e.g., succinic anhydride) are used to acylate amino-thiophene intermediates under reflux in dry CH₂Cl₂, with yields improved by nitrogen atmosphere protection .
  • Purification : Reverse-phase HPLC (using MeCN:H₂O gradients) or recrystallization (e.g., with alcohols) ensures high purity (67–78% yields) .
  • Substituent introduction : Knoevenagel condensation with substituted benzaldehydes (e.g., electron-withdrawing groups) modifies the thiophene ring, requiring catalytic piperidine/acetic acid and toluene reflux (5–6 hours, 72–94% yields) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and carbon types (e.g., carbonyl carbons at ~165–170 ppm) .
  • HRMS/LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks within ±0.5 ppm error) .

Q. How is compound purity assessed during synthesis?

  • Melting point analysis : Sharp ranges (e.g., 213–217°C) indicate purity .
  • Chromatography : TLC monitors reaction progress, while HPLC isolates impurities .

Advanced Research Questions

Q. How do electron-withdrawing vs. electron-donating substituents affect the compound’s reactivity and bioactivity?

  • Reactivity : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, accelerating nucleophilic substitutions. For example, cyanoacetylation of amino-thiophene intermediates improves condensation efficiency .
  • Bioactivity : Substituents like cyclohexenyl (lipophilic) or phenyl (aromatic) groups modulate antibacterial potency. Compounds with bulky tert-butyl groups show reduced activity due to steric hindrance .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

  • Comparative analysis : Cross-reference with analogs (e.g., ethyl vs. methyl esters) to identify substituent-induced shifts. For instance, methyl esters show downfield shifts in ¹³C NMR compared to ethyl esters .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds) causing peak splitting .
  • Computational modeling : DFT calculations predict chemical shifts, aiding assignments for complex spectra .

Q. What mechanistic insights explain the antibacterial activity of this compound?

  • Membrane disruption : Lipophilic substituents (e.g., cyclohexenyl) may enhance penetration into bacterial membranes, as seen in MIC assays against S. aureus (MIC = 2–8 µg/mL) .
  • Enzyme inhibition : The benzothiazole moiety could target bacterial enzymes (e.g., dihydrofolate reductase), inferred from structural analogs .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during acylation .
  • Catalyst tuning : Piperidine/acetic acid ratios in Knoevenagel condensations are adjusted to minimize side reactions (e.g., over-condensation) .
  • Workflow efficiency : Telescoped reactions (e.g., one-pot acylation and cyclization) reduce purification steps .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing bioactivity data across derivatives?

  • Dose-response curves : IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .
  • Structure-activity relationship (SAR) : Multivariate analysis (e.g., PCA) correlates substituent properties (logP, polar surface area) with activity trends .

Q. How should researchers address low reproducibility in synthetic yields?

  • Parameter control : Strict anhydrous conditions (e.g., molecular sieves in CH₂Cl₂) prevent hydrolysis of reactive intermediates .
  • Quality checks : Pre-purify starting materials (e.g., via column chromatography) to remove inhibitors .

Q. What are the best practices for stability studies under experimental conditions?

  • Storage : Lyophilized compounds stored at –20°C in amber vials retain stability >6 months .
  • In-use stability : Monitor degradation via HPLC during biological assays (e.g., PBS buffer, 37°C) .

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